4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. Its core scaffold consists of a 1,2,3-thiadiazole heterocycle substituted with a phenyl group at the 4-position and a carboxamide at the 5-position, a motif associated with diverse biological activities.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
Cat. No. B12177528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C1=C(N=NS1)C2=CC=CC=C2
InChIInChI=1S/C15H19N3O2S/c1-11(2)20-10-6-9-16-15(19)14-13(17-18-21-14)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19)
InChIKeyULSDWRHJRFPSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide: A Differentiated 1,2,3-Thiadiazole-5-Carboxamide


4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. Its core scaffold consists of a 1,2,3-thiadiazole heterocycle substituted with a phenyl group at the 4-position and a carboxamide at the 5-position, a motif associated with diverse biological activities [1]. The defining structural feature of this compound is its N-substituent: a 3-(propan-2-yloxy)propyl chain. This alkyl-ether tail is predicted to significantly influence the molecule's lipophilicity, solubility, and metabolic stability compared to simpler N-alkyl or N-aryl analogs, making it a distinct candidate for lead optimization programs [2].

Technical Rationale Against Simple Substitution for 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide


Treating all 4-phenyl-1,2,3-thiadiazole-5-carboxamides as interchangeable is a high-risk procurement strategy. While the core scaffold is conserved, the N-substituent acts as a critical leverage point for modulating physicochemical and pharmacokinetic properties. For instance, the introduction of a 3-(propan-2-yloxy)propyl chain, with its ether oxygen acting as a hydrogen bond acceptor and its branched alkyl group increasing total molecular surface area, is predicted to fundamentally alter logP, aqueous solubility, and CYP450-mediated metabolism compared to close analogs like N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 477847-64-6) or N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide [1]. These property shifts can lead to divergent in vivo pharmacokinetic profiles and off-target activity patterns, meaning functional outcomes cannot be assumed identical. Experimental validation is required, as differences in target engagement, cellular permeability, and metabolic soft spots are highly dependent on the specific N-substituent's topology and electronics [2].

Quantitative Differentiation of 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide Against its Closest Analogs


Projected Differential CYP450 Interaction Profile vs. 4-Phenyl-1,2,3-thiadiazole Core

The unsubstituted core scaffold, 4-phenyl-1,2,3-thiadiazole, is a known selective mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM, but does not inhibit CYP1A2 . The introduction of the 3-(propan-2-yloxy)propyl chain on the carboxamide of 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is predicted to alter this profile. The increased steric bulk and conformational flexibility, along with the added hydrogen-bonding capability of the ether oxygen, are expected to create novel interactions within the CYP active site, potentially shifting selectivity toward or away from specific CYP isoforms like CYP3A4 or CYP2D6, which are heavily involved in the metabolism of lipophilic amines. This represents a Class-Level Inference based on structure-metabolism principles; direct experimental data for this compound is currently unavailable [1].

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Computed Lipophilicity Differentiation vs. N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

The calculated partition coefficient (cLogP) for 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is estimated to be 2.80 (+/- 0.5), based on fragment-based computational methods [1]. In contrast, the simpler N-allyl analog (CAS: 477847-64-6) has an estimated cLogP of approximately 2.10 . The ~0.7 log unit increase is driven by the longer, branched alkyl-ether chain, which suggests that the target compound would exhibit enhanced membrane permeability but potentially lower aqueous solubility. This difference is significant enough to alter absorption and distribution profiles in a biological setting.

Lipophilicity ADME Prediction Drug Design

Recommended Application Scenarios for Procuring 4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide


Lead Diversification in Medicinal Chemistry for Serine Hydrolase Targets

Based on the class-level evidence of 1,2,3-thiadiazoles serving as electrophilic warheads for serine hydrolases [1], this compound is ideally suited for covalent inhibitor drug discovery programs. The 3-(propan-2-yloxy)propyl substituent provides a unique vector for exploring the prime-side pocket occupancy of enzymes like fatty acid amide hydrolase (FAAH) or diacylglycerol lipase (DAGL), where the ether oxygen can engage in key hydrogen bond interactions to improve selectivity over other 4-phenyl-1,2,3-thiadiazole-5-carboxamide analogs.

Metabolic Stability Screening in ADME-Tox Panels

Procure this compound for use as a probe in metabolic stability panels. Its unique branched alkyl-ether side chain makes it a valuable tool for assessing CYP450 metabolic soft spots (e.g., O-dealkylation vs. amide hydrolysis) in comparison to probes like N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. Differentiating between these metabolically distinct, yet structurally similar, probes can help build refined structure-metabolism relationship (SMR) models.

Crop Protection Lead Optimization for Phloem Mobility

Drawing on the established use of 1,2,3-thiadiazoles as fungicides and plant growth regulators [2], this compound's moderate predicted lipophilicity (cLogP ~2.8) and hydrogen-bonding ether oxygen are favorable for phloem mobility [3]. It should be prioritized in agricultural chemistry screens where systemic action is required, as its physicochemical profile is distinct from the more polar carboxylic acid or simpler N-alkyl carboxamide analogs in the same series, potentially leading to superior translocation in target plants.

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